molecular formula C10H12N2 B1432304 (4-Methyl-1H-indol-5-yl)methanamine CAS No. 1369368-84-2

(4-Methyl-1H-indol-5-yl)methanamine

Cat. No.: B1432304
CAS No.: 1369368-84-2
M. Wt: 160.22 g/mol
InChI Key: DYHYJNJAARZBQV-UHFFFAOYSA-N
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Description

(4-Methyl-1H-indol-5-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Biochemical Analysis

Biochemical Properties

(4-Methyl-1H-indol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, which can either enhance or inhibit its activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which facilitate its conversion into different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific tissues, influencing its overall distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-indol-5-yl)methanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common route involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, the reaction of 4-methylphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-indol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted indole derivatives .

Scientific Research Applications

(4-Methyl-1H-indol-5-yl)methanamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-indol-5-yl)methanamine: This compound has a similar structure but with a methyl group at the 1-position instead of the 4-position.

    (5-Methyl-1H-indol-3-yl)methanamine: This compound features a methyl group at the 5-position and a methanamine group at the 3-position.

    (4-Fluoro-1H-indol-5-yl)methanamine: This derivative has a fluorine atom at the 4-position instead of a methyl group.

Uniqueness

(4-Methyl-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the methanamine group at the 5-position can result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-methyl-1H-indol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHYJNJAARZBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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